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CAS No.: 255895-78-4
Cat. No.: B1321547
Get Quote
Abstract

This application note details the utility of 3-Oxo-5-indanesulfonoyl chloride (systematically
known as 1-oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride; CAS 52205-85-3) as a privileged
building block in the synthesis of kinase inhibitors. Unlike flexible benzenesulfonamides, the
indanone scaffold offers a rigidified bicyclic core with a built-in hydrogen bond acceptor (the
ketone), enabling unique binding modes within the ATP-binding pocket of protein kinases. This
guide provides a comprehensive chemical profile, a validated coupling protocol, and a strategic
workflow for incorporating this moiety into Structure-Activity Relationship (SAR) libraries
targeting MAPK, PI3K, and CDK families.

Scientific Background & Rationale
The "Privileged" Indanone Scaffold

In kinase drug discovery, the transition from a "hit" to a "lead" often requires restricting the
conformational flexibility of the ligand to reduce the entropic cost of binding.
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» Conformational Restriction: The fused 5-membered ring of the indane system locks the ethyl
side-chain equivalents found in open-chain analogs, reducing rotatable bonds.

o Electronic Properties: The Cl-carbonyl (ketone) serves as a specific hydrogen bond
acceptor, capable of interacting with solvent-exposed residues or specific water networks
within the kinase hinge region or the

C-helix interface.

o Metabolic Stability: The indanone core is generally more resistant to oxidative metabolism
compared to alkyl chains, although the carbonyl can be a site for reductive metabolism
(which can be mitigated or exploited as a prodrug strategy).

Target Applications

Literature and patent mining indicate that sulfonylated indanone derivatives possess inhibitory
activity against several kinase families:

« MAPK/ERK Pathway: Sulfonamide derivatives have shown efficacy in targeting BRAF and
MEK kinases, where the sulfonamide oxygen atoms interact with the catalytic lysine or the
aspartate of the DFG motif.

o PI3K/Akt Pathway: Indazole and indanone sulfonamides have been explored as isoform-
selective inhibitors for PI3K

and PI3K

e Cyclin-Dependent Kinases (CDKSs): The rigid scaffold allows for precise orientation of the
sulfonamide linker, critical for selectivity in the crowded CDK ATP pockets.

Chemical Profile
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Property Specification
Common Name 3-0Oxo0-5-indanesulfonoyl chloride
Systematic Name 1-Oxo-2,3-dihydro-1H-indene-5-sulfonyl chloride
CAS Number 52205-85-3
C
H
Molecular Formula
ClO
S
Molecular Weight 230.67 g/mol
Appearance Off-white to pale yellow solid
Melting Point 128-132 °C
- Soluble in DCM, THF, EtOAc, DMF; Reacts with
Solubility
water/alcohols
. Moisture sensitive (hydrolyzes to sulfonic acid);
Stability

Store under inert gas at 2-8°C

Experimental Protocol: Sulfonylation of Kinase
Hinge Binders

This protocol describes the coupling of 3-oxo-5-indanesulfonoyl chloride with a generic
amine-containing heteroaryl core (e.g., an amino-pyrazole, amino-pyrimidine, or aniline
derivative), which acts as the hinge-binding motif.

Reagents & Materials

o Electrophile: 3-Oxo-5-indanesulfonoyl chloride (1.1 — 1.2 equivalents).
» Nucleophile: Amine-bearing kinase scaffold (1.0 equivalent).

e Base: Pyridine (anhydrous) or Triethylamine (TEA) / 4-Dimethylaminopyridine (DMAP) cat.
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e Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
e Quench: 1M HCI or Saturated NH

Cl.

Standard Coupling Procedure (Schotten-Baumann
Conditions)

e Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N

) or Argon.

o Dissolution: Dissolve the Amine Nucleophile (1.0 equiv) in anhydrous DCM (0.1 M
concentration).

o Base Addition: Add Pyridine (3.0 equiv) to the stirring solution.

o Note: If the amine is weakly nucleophilic (e.g., an electron-deficient aniline), add a catalytic
amount of DMAP (0.1 equiv) and use Pyridine as the solvent or co-solvent.

o Reagent Addition: Cool the mixture to 0°C. Slowly add 3-Oxo-5-indanesulfonoyl chloride
(1.1 equiv) as a solid or dissolved in a minimal amount of DCM.

o Critical Step: Add slowly to prevent exotherm-induced side reactions.

» Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2—-12 hours.
Monitor by TLC or LC-MS.

o Checkpoint: The product should appear as a less polar spot than the starting amine.
o Work-up:

o Dilute with EtOAc or DCM.

o Wash with 1M HCI (to remove pyridine), followed by Sat. NaHCO

and Brine.
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o Dry over MgSO

, filter, and concentrate.

 Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH gradients).

Optimization Table

Issue Adjustment Mechanism
] Forms a highly reactive N-
Low Yield Add DMAP (10 mol%) T )
acylpyridinium intermediate.
_ Prevents conversion of
) ) Use strictly anhydrous ) ]
Hydrolysis of Chloride reagent to unreactive sulfonic

solvents; Add molecular sieves

acid.

Poor Solubility

Switch solvent to DMF or
DMA; Heat to 60°C

Increases solubility of polar
kinase cores (requires stronger
base like DIPEA).

Bis-Sulfonylation

Use 0.9 equiv of Chloride;

Dilute reaction

Prevents double reaction on

primary amines.

Mechanistic Workflow & Visualization

The following diagram illustrates the synthesis pathway and the strategic placement of the

indanone moiety within a kinase inhibitor design workflow.
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Caption: Synthesis workflow of Indanone-Sulfonamide inhibitors, highlighting the coupling
mechanism and SAR design principles.

Troubleshooting & Stability Guide
Hydrolysis Management

The sulfonyl chloride moiety is highly susceptible to hydrolysis, converting to the unreactive 1-
0x0-2,3-dihydro-1H-indene-5-sulfonic acid.

e Symptom: LC-MS shows a peak with Mass = [Expected - 35 + 17] (OH replaces Cl).

e Prevention: Store the solid reagent in a desiccator. If the reagent is old, reflux in Thionyl
Chloride (SOCI

) with a drop of DMF to regenerate the acid chloride before use.

Regioselectivity

When reacting with diamines (e.g., an amino-indazole with a free NH), the sulfonyl chloride will
preferentially react with the most nucleophilic (most basic/least sterically hindered) amine.
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e Control: Control pH or use protecting groups (e.g., Boc) on secondary amines if primary
amine functionalization is desired.

Safety Information (MSDS Highlights)

e Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with
water.

o PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Work inside a
fume hood.

o First Aid:
o Eye Contact: Rinse immediately with plenty of water for 15 minutes.

o Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated
clothing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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